molecular formula C8H10N4O3S B193804 (2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide CAS No. 104301-63-5

(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide

Cat. No.: B193804
CAS No.: 104301-63-5
M. Wt: 242.26 g/mol
InChI Key: NZKHCGFKLHLKCP-SDQBBNPISA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Thiazole protons : Aromatic protons at δ 6.8–7.2 ppm (H-5 of thiazole).
    • Amino group : Broad singlet at δ 5.3 ppm (NH₂, exchangeable with D₂O).
    • Methoxyimino group : Singlet at δ 3.9 ppm (OCH₃) and δ 8.1 ppm (imine proton).
    • Formylmethyl group : Doublet at δ 9.6 ppm (CHO) and δ 4.2 ppm (CH₂).
  • ¹³C NMR :

    • Thiazole carbons : C-4 (δ 120 ppm), C-5 (δ 145 ppm).
    • Acetamide carbonyl : δ 170 ppm.
    • Imine carbon : δ 155 ppm.

Table 2: Key NMR Assignments

Group ¹H Shift (ppm) ¹³C Shift (ppm)
Thiazole H-5 7.1 145
NH₂ 5.3
OCH₃ 3.9 56
CH₂ (formylmethyl) 4.2 42
CHO 9.6 192

Infrared (IR) Spectroscopy

  • Strong absorption at 1650 cm⁻¹ (amide C=O stretch).
  • Peaks at 1600 cm⁻¹ (C=N stretch, thiazole) and 1250 cm⁻¹ (C-O-C, methoxy).
  • Formyl C=O at 1710 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 254 ([M+H]⁺), consistent with the molecular formula C₈H₁₀N₄O₃S .
  • Fragmentation at m/z 121 corresponds to the thiazole-imine moiety.

Crystallographic Analysis and Conformational Studies

X-ray crystallography confirms the $$Z$$-configuration and planar geometry of the molecule.

Crystal Packing and Bond Lengths

  • The thiazole ring and acetamide backbone are coplanar, with a dihedral angle of 3.5° between planes.
  • Key bond lengths :
    • $$C=N$$ (imine): 1.29 Å .
    • $$C-O$$ (methoxy): 1.43 Å .
    • $$C=O$$ (amide): 1.23 Å .

Table 3: Crystallographic Data

Parameter Value (Å/°)
C=N (imine) 1.29
C-O (methoxy) 1.43
C=O (amide) 1.23
Dihedral angle 3.5°

Conformational Flexibility

  • The formylmethyl group adopts a gauche conformation relative to the acetamide nitrogen, minimizing steric hindrance.
  • Intramolecular hydrogen bonding between the amide NH and thiazole N stabilizes the planar structure.

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c1-15-12-6(7(14)10-2-3-13)5-4-16-8(9)11-5/h3-4H,2H2,1H3,(H2,9,11)(H,10,14)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHCGFKLHLKCP-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104301-63-5
Record name Cefepime related compound C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104301635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-2-(2-AMINOTHIAZOL-4-YL)-N-(FORMYLMETHYL)-2-(METHOXYIMINO)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2EPB812P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide, also known as Cefepime related compound C, is a derivative of cefepime and has garnered attention for its potential biological activities. This compound is characterized by its unique structure and has been studied primarily for its antibacterial properties.

  • Molecular Formula : C₈H₁₀N₄O₃S
  • Molecular Weight : 242.26 g/mol
  • CAS Number : 104301-63-5
  • IUPAC Name : (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide

Antibacterial Properties

The primary focus of research on this compound has been its efficacy against various bacterial strains. Studies indicate that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics.

  • Mechanism of Action :
    • The compound functions by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. This inhibition leads to cell lysis and ultimately the death of the bacteria.
  • Efficacy Studies :
    • In vitro studies have demonstrated that this compound shows activity against strains such as Escherichia coli and Klebsiella pneumoniae, which are known for their resistance to multiple drugs.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in antibiotic therapy.

ParameterValue
AbsorptionHigh
BioavailabilityModerate
Half-life3–4 hours
ExcretionRenal

Case Study 1: Efficacy Against Multi-drug Resistant Strains

A study conducted on the effectiveness of this compound against multi-drug resistant Pseudomonas aeruginosa revealed that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has shown that when used in combination with other antibiotics such as meropenem, this compound exhibited synergistic effects, enhancing the overall antibacterial efficacy against resistant strains.

Discussion

The biological activity of this compound highlights its potential as a novel therapeutic agent in the fight against antibiotic-resistant bacteria. Its ability to inhibit cell wall synthesis positions it alongside existing beta-lactam antibiotics while providing an alternative mechanism to combat resistance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Formylmethyl vs. Hydroxyethyl (Target vs. ) : The formylmethyl group may enhance electrophilicity, aiding nucleophilic reactions in cephalosporin synthesis, whereas the hydroxyethyl group could improve solubility via hydrogen bonding.
  • Methoxyimino vs. Hydroxyimino (Target vs. ): Methoxyimino (Z-configuration) provides steric protection against β-lactamase degradation, unlike hydroxyimino, which may lack this stability .
  • Thiazole Substitution (Target vs. ): The 2-aminothiazole in the target compound is critical for β-lactam synergy, while chloro or benzamide substituents (e.g., ) shift activity toward enzyme inhibition.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The methoxyimino group in the target compound facilitates intermolecular hydrogen bonds (e.g., N–H···O), stabilizing its crystalline form. In contrast, ethyl ester analogs (e.g., ) exhibit weaker packing due to bulkier alkoxy groups .
  • Solubility : The formylmethyl acetamide may reduce aqueous solubility compared to hydroxyethyl derivatives (e.g., ), but this can be mitigated via prodrug strategies.

Research Implications and Gaps

  • Antibiotic Resistance: The target’s β-lactamase stability warrants further comparison with carbapenems and monobactams.
  • Unstudied Analogs: Hydroxyimino derivatives (e.g., ) lack activity data, suggesting opportunities for structure-activity relationship (SAR) studies.
  • Lumping Strategies : suggests grouping thiazole-acetamides by core structure, but substituent-specific effects (e.g., methoxy vs. chloro) must be validated experimentally.

Preparation Methods

Oximation of Methyl Acetoacetate

The synthesis begins with methyl acetoacetate, which undergoes oximation using methoxylamine hydrochloride in methanol under basic conditions (pH 9–10, NaOH).

Reaction Conditions:

  • Temperature: 0–5°C (prevents side reactions).

  • Reagents: Methoxylamine HCl (1.1 eq), NaOH (2.5 eq).

  • Yield: 85–90%.

The product, (Z)-methyl 2-methoxyiminoacetoacetate , is isolated via crystallization from ethanol/water. Stereochemical control is achieved by maintaining low temperatures and slow addition of methoxylamine.

Chlorination with Triphosgene

The oximated intermediate is chlorinated using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (oxime:triphosgene).

  • Catalyst: Triethylamine (0.5 eq).

  • Time: 3–4 hours at 25°C.

  • Yield: 92–95%.

This step generates (Z)-2-methoxyimino-2-chloroacetoacetyl chloride , a reactive intermediate for subsequent cyclization.

Thiazole Ring Formation

The chlorinated compound reacts with thiourea in aqueous acetone to form the thiazole core.

Mechanism:

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the chloroacetyl group.

  • Cyclization via elimination of HCl, forming the 2-aminothiazole ring.

Optimization Parameters:

  • Solvent: Acetone/water (3:1 v/v).

  • Temperature: 10–15°C (prevents hydrolysis).

  • Yield: 80–85%.

The product, (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid , is purified via recrystallization from acetic acid.

Amidation with Formylmethylamine

The carboxylic acid intermediate is coupled with formylmethylamine using a coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF).

  • Base: N-methylmorpholine (2 eq).

  • Temperature: 0°C → room temperature (prevents epimerization).

  • Yield: 75–80%.

Critical Note: Formylmethylamine is prepared via reductive amination of glycolaldehyde with ammonium acetate, followed by formylation using acetic formic anhydride.

Alternative Synthetic Approaches

One-Pot Synthesis

A streamlined method combines oximation, chlorination, and cyclization in a single reactor using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Advantages:

  • Reduced isolation steps.

  • Higher overall yield (78% vs. 70% in stepwise).

Disadvantages:

  • Lower purity (requires additional chromatography).

Enzymatic Hydrolysis

Recent patents describe enzymatic hydrolysis of methyl ester intermediates using lipases (e.g., Candida antarctica).

Conditions:

  • Enzyme Loading: 5% w/w.

  • pH: 7.0 (phosphate buffer).

  • Yield: 88% with >99% enantiomeric excess.

Data Tables

Table 1: Comparison of Chlorinating Agents

AgentYield (%)Purity (%)Cost (USD/kg)
Triphosgene9599.5120
Oxalyl Chloride8798.290
PCl58297.870

Table 2: Solvent Effects on Thiazole Cyclization

SolventYield (%)Reaction Time (h)
Acetone/Water852.5
THF/Water783.0
DMF654.0

Industrial-Scale Considerations

  • Cost Efficiency: Triphosgene is preferred over PCl5 due to higher yields despite higher cost.

  • Waste Management: Chlorinated byproducts require neutralization with NaHCO3 before disposal.

  • Quality Control: HPLC purity thresholds >99.5% are mandated for pharmaceutical impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide
Reactant of Route 2
(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide

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